A Spectroscopic Guide to 1-oxo-4-phenyl-1H-isochromene-3-carboxylic acid: Elucidating Molecular Structure
A Spectroscopic Guide to 1-oxo-4-phenyl-1H-isochromene-3-carboxylic acid: Elucidating Molecular Structure
This technical guide provides a detailed analysis of the expected spectral data for 1-oxo-4-phenyl-1H-isochromene-3-carboxylic acid (CAS 37617-98-4), a complex organic molecule with significant potential in medicinal chemistry and materials science.[1] This document is intended for researchers, scientists, and professionals in drug development, offering a foundational understanding of the spectroscopic techniques used to confirm the structure and purity of this isocoumarin derivative.
The isocoumarin core, a 1H-isochromen-1-one moiety, and its derivatives are a class of compounds known for a wide range of biological activities.[2][3] Accurate structural elucidation is paramount for understanding structure-activity relationships and for the development of novel therapeutic agents. This guide will delve into the three primary spectroscopic methods for organic compound characterization: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).
The Structural Elucidation Workflow: A Multi-faceted Approach
The confirmation of the chemical structure of a molecule like 1-oxo-4-phenyl-1H-isochromene-3-carboxylic acid is not reliant on a single analytical technique. Instead, it involves a synergistic workflow where each spectroscopic method provides a unique piece of the structural puzzle. The data from NMR, IR, and MS are complementary, and their combined interpretation leads to an unambiguous structural assignment.
Caption: A diagram illustrating the integrated workflow for the structural elucidation of 1-oxo-4-phenyl-1H-isochromene-3-carboxylic acid using complementary spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton
NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon and proton environments within a molecule.[4] For a definitive structural assignment of 1-oxo-4-phenyl-1H-isochromene-3-carboxylic acid, a suite of NMR experiments, including ¹H NMR, ¹³C NMR, and two-dimensional (2D) techniques like COSY, HSQC, and HMBC, would be employed.[4]
Experimental Protocol: NMR Data Acquisition
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Sample Preparation: A 5-10 mg sample of the compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical and can influence the chemical shifts of labile protons, such as the carboxylic acid proton.
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Data Acquisition: The spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher).
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¹H NMR: A standard pulse program is used to acquire the proton spectrum. Key parameters include a spectral width of approximately 12-16 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.[4]
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¹³C NMR: A proton-decoupled pulse sequence is typically used to obtain a spectrum with single lines for each unique carbon atom.
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2D NMR (COSY, HSQC, HMBC): Standard gradient-selected pulse programs are utilized.[4] These experiments are crucial for establishing connectivity between protons (COSY), directly bonded protons and carbons (HSQC), and long-range proton-carbon correlations (HMBC), which helps in assembling the molecular framework.[4]
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Predicted ¹H NMR Spectral Data
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Rationale |
| Carboxylic Acid (-COOH) | 10.0 - 13.0 | Broad Singlet | - | The acidic proton is highly deshielded and often appears as a broad signal due to hydrogen bonding and exchange.[5] Its chemical shift is highly dependent on concentration and solvent. |
| Aromatic Protons (Phenyl Ring) | 7.2 - 7.6 | Multiplet | ~7-8 | Protons on the C4-phenyl substituent will appear in the typical aromatic region. |
| Aromatic Protons (Isochromene Ring) | 7.5 - 8.3 | Multiplet | ~7-8 | The protons on the fused benzene ring of the isocoumarin core are expected to be in this region, with the proton adjacent to the lactone oxygen (at C8) likely being the most downfield. |
| Olefinic Proton | ~6.5 - 7.0 | Singlet | - | The proton at the C4 position of the isocoumarin ring is vinylic and adjacent to an oxygen atom, leading to a downfield shift. |
Predicted ¹³C NMR Spectral Data
| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Rationale |
| Carboxylic Acid Carbonyl (-C OOH) | 165 - 175 | The carbonyl carbon of the carboxylic acid is typically found in this region. |
| Lactone Carbonyl (-C =O) | 160 - 165 | The ester carbonyl of the lactone is also highly deshielded. |
| Aromatic & Olefinic Carbons | 110 - 150 | This range encompasses the carbons of the phenyl ring and the fused benzene ring of the isocoumarin, as well as the olefinic carbons of the pyranone ring. |
Infrared (IR) Spectroscopy: Identifying Key Functional Groups
IR spectroscopy is a rapid and simple technique used to identify the presence of specific functional groups in a molecule.[6] The absorption of infrared radiation causes molecular vibrations at specific frequencies, which are characteristic of the bonds present.
Experimental Protocol: IR Data Acquisition
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Sample Preparation: A small amount of the solid sample is mixed with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, the spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory.
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Data Acquisition: The spectrum is recorded using a Fourier-Transform Infrared (FTIR) spectrometer, typically over the range of 4000 to 400 cm⁻¹.[6]
Predicted IR Spectral Data
| Functional Group | Expected Absorption Range (cm⁻¹) | Intensity | Rationale |
| Carboxylic Acid O-H Stretch | 2500 - 3300 | Broad | The O-H stretch of a carboxylic acid is characteristically very broad due to strong hydrogen bonding.[5][6] |
| C-H Stretch (Aromatic) | 3000 - 3100 | Medium | Characteristic of C-H bonds in aromatic rings. |
| Lactone C=O Stretch | 1740 - 1780 | Strong | The carbonyl of the six-membered lactone ring is expected in this region. Conjugation with the double bond may shift this to a slightly lower wavenumber. |
| Carboxylic Acid C=O Stretch | 1700 - 1725 | Strong | The carbonyl of the carboxylic acid, also involved in hydrogen bonding, will show a strong absorption.[5][7] |
| C=C Stretch (Aromatic & Olefinic) | 1500 - 1650 | Medium to Weak | Absorptions corresponding to the carbon-carbon double bonds in the aromatic rings and the pyranone ring. |
| C-O Stretch | 1210 - 1320 | Strong | Characteristic of the C-O single bonds in the lactone and carboxylic acid groups.[7] |
Mass Spectrometry (MS): Determining Molecular Weight and Formula
Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. This allows for the determination of the molecular weight and can aid in confirming the molecular formula.
Experimental Protocol: MS Data Acquisition
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Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by liquid chromatography (LC).
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Ionization: An ionization technique such as Electrospray Ionization (ESI) is commonly used for molecules of this type. ESI can be performed in either positive or negative ion mode.
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Mass Analysis: The ions are separated based on their m/z ratio by a mass analyzer (e.g., quadrupole, time-of-flight).
Predicted Mass Spectrometry Data
| Ion | Expected m/z | Rationale |
| [M-H]⁻ | 265.05 | In negative ion mode ESI, the carboxylic acid will readily deprotonate to form the [M-H]⁻ ion. The exact mass can be used to confirm the elemental composition (C₁₆H₉O₄). |
| [M+H]⁺ | 267.07 | In positive ion mode ESI, protonation of the molecule would result in the [M+H]⁺ ion. |
| Fragmentation Ions | Various | Fragmentation of the parent ion can provide further structural information. For example, loss of CO₂ (44 Da) from the carboxylic acid or loss of CO (28 Da) from the lactone are common fragmentation pathways. |
Conclusion
The structural elucidation of 1-oxo-4-phenyl-1H-isochromene-3-carboxylic acid is a clear example of the necessity of a multi-technique spectroscopic approach. While this guide provides a detailed prediction of the expected spectral data based on the known properties of isocoumarins and their constituent functional groups, experimental verification is essential. The synergy between NMR, IR, and MS provides a self-validating system for the unambiguous confirmation of the molecule's structure, a critical step in its journey from synthesis to potential application.
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